molecular formula C8H12N2O2S B15059865 2-Amino-4-butylthiazole-5-carboxylic acid

2-Amino-4-butylthiazole-5-carboxylic acid

Cat. No.: B15059865
M. Wt: 200.26 g/mol
InChI Key: IDBSUAONWXHKAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-butylthiazole-5-carboxylic acid is a versatile thiazole derivative that serves as a key building block in organic and medicinal chemistry research. This compound is primarily valued as a precursor for the synthesis of diverse N-substituted derivatives, which are crucial for creating novel compounds with potential biological activity . Its structure makes it a valuable intermediate in the development of pharmaceutical candidates, particularly in drug discovery programs targeting a range of conditions . Researchers utilize this scaffold in the synthesis of more complex molecules for biological screening, including the search for antimicrobial, anti-inflammatory, and anticancer agents . The applications of this compound also extend to material science and agrochemical research, contributing to the creation of advanced organic materials and products like pesticides and herbicides . The synthetic route for such compounds often involves cyclization reactions of appropriate precursors, such as acetoacetate derivatives, with N-substituted thioureas . The carboxylic acid functional group allows for further derivatization into esters and amides, while the amino group can be acylated or sulfonylated to expand the structural diversity of the resulting compound library . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

2-amino-4-butyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C8H12N2O2S/c1-2-3-4-5-6(7(11)12)13-8(9)10-5/h2-4H2,1H3,(H2,9,10)(H,11,12)

InChI Key

IDBSUAONWXHKAY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(SC(=N1)N)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Amino 4 Butylthiazole 5 Carboxylic Acid

Classical and Contemporary Approaches to 2-Aminothiazole-5-carboxylic Acid Scaffold Construction

The foundational step in synthesizing the target molecule is the construction of the 2-aminothiazole-5-carboxylic acid scaffold. This involves the formation of the five-membered heterocyclic ring containing both sulfur and nitrogen.

Hantzsch-Type Condensation Reactions for Thiazole (B1198619) Ring Formation

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the formation of thiazole rings. synarchive.com This classical method involves the condensation reaction between an α-halocarbonyl compound (typically an α-haloketone) and a thioamide. synarchive.comchemhelpasap.comderpharmachemica.com The reaction proceeds through a multi-step pathway that begins with an SN2 reaction, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.com

The versatility of the Hantzsch synthesis has led to numerous modern adaptations, including the use of microwave assistance to reduce reaction times and improve yields. nih.gov For instance, microwave-assisted Hantzsch reactions have been shown to produce 2-aminothiazole (B372263) derivatives in yields as high as 95% in just 30 minutes, a significant improvement over conventional heating methods that may require several hours. nih.gov The development of one-pot, multi-component procedures, sometimes utilizing reusable catalysts like silica-supported tungstosilicic acid, further enhances the efficiency and environmental friendliness of this method. mdpi.com

Cyclization Reactions Involving Thiourea (B124793) and α-Halocarbonyl Compounds

A specific and widely used variation of the Hantzsch synthesis for preparing 2-aminothiazoles employs thiourea as the thioamide component. researchgate.net The reaction with an α-halocarbonyl compound leads directly to the 2-aminothiazole structure. The process involves the initial S-alkylation of thiourea by the α-halocarbonyl, followed by cyclization where the nitrogen attacks the carbonyl carbon, and subsequent dehydration. nih.gov

This reaction is highly effective for generating a diverse range of 2-aminothiazole derivatives. mdpi.comnih.gov The synthesis can be performed under various conditions, including in solvents like ethanol (B145695) or methanol, and can be facilitated by conventional heating or microwave irradiation. chemhelpasap.commdpi.com Solid-phase synthesis techniques have also been developed, where a thiourea intermediate is bound to a resin and then cyclized with an α-bromoketone to form the 2-aminothiazole ring. nih.gov

Regioselective Synthesis of 5-Carboxylic Acid Thiazoles

Achieving regioselective synthesis to place the carboxylic acid group specifically at the 5-position of the thiazole ring is critical. This is typically accomplished by selecting a starting α-halocarbonyl compound that already contains the desired carboxyl group or a precursor, such as an ester. A common strategy involves the use of α-bromo-β-keto esters.

An efficient, one-pot synthesis method involves the in situ α-bromination of a β-keto ester with N-bromosuccinimide (NBS), followed by cyclization with thiourea. organic-chemistry.org This approach has been successfully carried out in aqueous media using β-cyclodextrin as a supramolecular catalyst, yielding 2-aminothiazole-5-carboxylates in excellent yields (87–94%). organic-chemistry.org Another method starts with β-ethoxyacrylates, which undergo electrophilic α-bromination followed by thiazole ring formation with thiourea to yield the desired 5-carboxylate derivatives. semanticscholar.org The choice of the starting ester directly influences the final ester group on the thiazole, which can then be hydrolyzed to the carboxylic acid if needed.

The following table summarizes a representative one-pot synthesis for a 2-aminothiazole-5-carboxylate scaffold.

Reactant 1Reactant 2ReagentCatalystSolventTemp (°C)Yield (%)Ref
β-Keto EsterThioureaN-Bromosuccinimideβ-CyclodextrinWater5087-94 organic-chemistry.org
Ethyl β-ethoxyacrylateThioureaN-BromosuccinimideNoneDioxane/WaterHeat95 semanticscholar.org

Specific Introduction of the Butyl Moiety at the 4-Position of the Thiazole Ring

To synthesize the specific target compound, 2-amino-4-butylthiazole-5-carboxylic acid, the synthetic strategy must be designed to incorporate a butyl group at the C4 position of the thiazole ring.

Precursor Design and Synthesis for Butyl Group Incorporation

The incorporation of the butyl group at the 4-position is determined by the choice of the α-halocarbonyl precursor used in the Hantzsch synthesis. To achieve the 4-butyl substitution, a precursor such as ethyl 2-bromo-3-oxoheptanoate is required. This α-bromo-β-keto ester contains the necessary carbon backbone to form the desired product.

The synthesis of this precursor can be achieved through several routes. A common method is the bromination of the corresponding β-keto ester, ethyl 3-oxoheptanoate. This can be accomplished using brominating agents like N-bromosuccinimide (NBS) in a suitable solvent. The β-keto ester itself is accessible through methods like the Claisen condensation of ethyl pentanoate and ethyl acetate (B1210297). Careful design and synthesis of this key precursor are essential for the successful construction of the final molecule. google.com

Optimizing Reaction Conditions for 4-Alkyl Substituted Thiazole Rings

The efficiency of the cyclization reaction to form the 4-alkyl substituted thiazole can be highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, presence or absence of a catalyst, and reaction time. researchgate.net

For the synthesis of 4-alkylthiazoles, solvents such as ethanol, methanol, or dioxane are commonly used. chemhelpasap.comnih.gov Temperature plays a crucial role; while some reactions proceed at room temperature, heating under reflux or using microwave irradiation often leads to higher yields and shorter reaction times. researchgate.net The choice of base, if any, can also influence the reaction outcome. In some cases, acidic conditions are employed, which can alter the regioselectivity of the reaction. rsc.org Systematic optimization of these parameters is vital to maximize the yield and purity of the desired this compound.

The table below illustrates the effect of reaction conditions on yield in a generalized Hantzsch-type synthesis.

EntrySolventTemperatureTimeYield (%)Ref
1MethanolRoom Temp3 hr12 researchgate.net
2MethanolReflux3 hr45 researchgate.net
3Acetic AcidReflux3 hr58 researchgate.net
4Methanol (MW)90 °C30 min95 nih.gov

Solid-Phase Synthesis Techniques for 2-Aminothiazole-5-carboxylic Acid Derivatives

Solid-phase synthesis (SPS) provides a robust and efficient platform for the combinatorial assembly of 2-aminothiazole-5-carboxylic acid derivatives. This methodology facilitates simplified purification and is amenable to automation. A prevalent strategy involves adapting the classical Hantzsch thiazole synthesis for a solid-support framework. chemhelpasap.com

In a typical solid-phase Hantzsch synthesis, a key intermediate is immobilized on a polymer resin. For instance, the synthesis can commence by anchoring a precursor to a chloromethyl polystyrene resin, such as Merrifield resin. rsc.org This is followed by a series of steps to construct the thiazole core. A key intermediate, a resin-bound 4-aminothiazole-5-carboxylic acid, can be prepared in multiple steps from the initial resin. rsc.org The process often involves the cyclization of a resin-bound intermediate with an α-bromo ketone. rsc.org

Another approach involves the dehydrative cyclization of a thiourea intermediate that is attached to the resin. nih.gov This key step can be achieved by reacting the resin-bound thiourea with an α-bromoketone in a solvent like dimethylformamide (DMF) to yield the 2-amino-5-carboxylate thiazole structure on the solid support. nih.gov

Following the construction of the thiazole ring on the solid support, the final compound is liberated by cleaving it from the resin. A common method for cleavage involves treating the resin with a trifluoroacetic acid (TFA) and dichloromethane (B109758) (DCM) cocktail. nih.gov The selection of the resin, linker, and cleavage conditions is pivotal to the success of the synthesis, ensuring stability during the reaction sequence and efficient release of the final product.

Strategy Resin Type Key Reaction Cleavage Agent
Traceless Linker StrategyMerrifield Resin (Chloromethyl Polystyrene)Cyclization of a cyanocarbonimidodithioate intermediate with an α-bromo ketone. rsc.orgOxidation followed by cleavage. rsc.org
Dehydrative Cyclization4-formyl-3-methoxy phenoxy resinReaction of a resin-bound thiourea intermediate with an α-bromoketone. nih.govTrifluoroacetic acid (TFA) / Dichloromethane (DCM). nih.gov

Isolation and Purification Protocols for Synthesized this compound

The successful synthesis of this compound is followed by crucial isolation and purification steps to obtain a compound of high purity. The chosen protocol depends on the physical state of the crude product and the nature of the impurities.

Initial Work-up: For solution-phase synthesis, the initial step often involves removing the reaction solvent under reduced pressure. The crude product may then be precipitated, collected by vacuum filtration, and washed with an appropriate solvent. semanticscholar.org For solid-phase synthesis, the product is first cleaved from the resin, which is then removed by filtration.

Purification Techniques:

Recrystallization: This is a primary technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., tetrahydrofuran (B95107)/hexane (B92381), methanol/water) and allowed to cool, promoting the formation of pure crystals. google.com The purified product is then collected by filtration and dried. google.com

Acid-Base Extraction: As a carboxylic acid, the target compound can be purified by extraction. The crude material is dissolved in an organic solvent and washed with an aqueous base (e.g., sodium hydroxide (B78521) solution) to convert the carboxylic acid into its water-soluble salt. The aqueous layer is then separated, acidified with a mineral acid to precipitate the pure carboxylic acid, which is then filtered, washed with water, and dried. lookchem.com

Column Chromatography: Flash chromatography using a stationary phase like silica (B1680970) gel is a highly effective method. A solvent system, often a gradient of a polar solvent (like ethyl acetate) in a non-polar solvent (like hexane), is used to elute the compound from the column. For carboxylic acids, adding a small amount of acetic acid to the mobile phase can improve separation and peak shape.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For achieving very high purity, preparative RP-HPLC is employed. This technique uses a non-polar stationary phase (like C18) and a polar mobile phase. A common mobile phase for purifying carboxylic acids is a gradient of acetonitrile (B52724) in water, often with a trifluoroacetic acid (TFA) modifier (e.g., 0.1% TFA). teledyneisco.com

The purity and identity of the final product are typically confirmed using analytical methods such as NMR spectroscopy, mass spectrometry, and analytical HPLC.

Purification Method Principle Typical Solvents/Reagents
RecrystallizationDifferential solubility at varying temperatures.Tetrahydrofuran (THF)/Hexane, Methanol/Water, Ethanol. google.comrsc.org
Acid-Base ExtractionConversion to a water-soluble salt and back to the acid.Aqueous NaOH or NH4OH for dissolution; HCl or Formic Acid for precipitation. lookchem.com
Column ChromatographyDifferential adsorption on a stationary phase.Stationary Phase: Silica Gel; Mobile Phase: Ethyl Acetate/Hexane gradient (+/- 1% Acetic Acid).
Preparative RP-HPLCPartitioning between a non-polar stationary phase and a polar mobile phase.Stationary Phase: C18 Silica; Mobile Phase: Acetonitrile/Water gradient with 0.1% TFA. teledyneisco.com

Chemical Reactivity and Derivatization of 2 Amino 4 Butylthiazole 5 Carboxylic Acid

Transformations of the 2-Amino Group

The exocyclic amino group at the C2 position of the thiazole (B1198619) ring is a key site for derivatization. Its nucleophilic character allows for reactions such as acylation, alkylation, and condensation with carbonyl compounds to form imines.

Acylation Reactions to Form Amide Derivatives

The 2-amino group of 2-aminothiazole (B372263) derivatives readily undergoes acylation with various acylating agents, such as acyl chlorides and anhydrides, to furnish the corresponding N-acyl-2-aminothiazole derivatives. This transformation is a common strategy in medicinal chemistry to modify the properties of the parent molecule. mdpi.com

In a typical acylation reaction, the 2-aminothiazole derivative is treated with an acyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine, in an inert solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). mdpi.com The base serves to neutralize the hydrochloric acid generated during the reaction.

Furthermore, the protection of the 2-amino group with a tert-butoxycarbonyl (Boc) group is a valuable strategy in multi-step syntheses. This is typically achieved by reacting the 2-aminothiazole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The Boc-protected intermediate can then be subjected to further transformations, and the protecting group can be readily removed under acidic conditions, for instance, using trifluoroacetic acid (TFA). nih.gov

Table 1: Examples of Acylation Reactions on 2-Aminothiazole Derivatives

Acylating AgentBaseSolventProductReference
Acetyl chlorideTriethylamineTHFN-(4-butyl-5-(carboxy)thiazol-2-yl)acetamide mdpi.com
Benzoyl chloridePyridineDCMN-(4-butyl-5-(carboxy)thiazol-2-yl)benzamide mdpi.com
Di-tert-butyl dicarbonateTriethylamineTHFtert-butyl (4-butyl-5-(carboxy)thiazol-2-yl)carbamate nih.gov

Alkylation and Other Nitrogen-Centered Functionalizations

Direct alkylation of the 2-amino group of 2-aminothiazoles can be challenging due to the potential for multiple alkylations and reaction at the ring nitrogen. However, under controlled conditions, mono-alkylation can be achieved. For instance, methylation of a related 2-acetylaminothiazole derivative followed by deacetylation has been reported to yield the 2-methylamino derivative. researchgate.net

Another approach to nitrogen-centered functionalization involves the reaction with isothiocyanates to form thiourea (B124793) derivatives. For example, ethyl 2-aminothiazole-4-carboxylate has been shown to react with phenyl isothiocyanate to yield the corresponding phenylthiourea (B91264) derivative. mdpi.com

Synthesis of Imine and Schiff Base Derivatives

The condensation of the 2-amino group with aldehydes and ketones provides a straightforward route to the synthesis of imines, commonly known as Schiff bases. This reaction is typically carried out by refluxing the 2-aminothiazole derivative and the carbonyl compound in a suitable solvent, often with acid catalysis.

A study on the synthesis of Schiff bases from ethyl 2-aminothiazole-4-carboxylate demonstrated the reaction with various substituted benzaldehydes. The resulting imines were characterized by the appearance of a characteristic C=N stretching frequency in their infrared spectra and a singlet for the imine proton in their ¹H NMR spectra. nih.gov

Table 2: Synthesis of Schiff Bases from 2-Aminothiazole Derivatives

Carbonyl CompoundSolventProductReference
BenzaldehydeEthanol (B145695)2-(benzylideneamino)-4-butylthiazole-5-carboxylic acid nih.govorientjchem.org
4-MethoxybenzaldehydeEthanol2-((4-methoxybenzylidene)amino)-4-butylthiazole-5-carboxylic acid nih.govorientjchem.org
2-NitrobenzaldehydeEthanol2-((2-nitrobenzylidene)amino)-4-butylthiazole-5-carboxylic acid nih.gov

Modifications at the 5-Carboxylic Acid Moiety

The carboxylic acid group at the C5 position is another versatile handle for the derivatization of the 2-amino-4-butylthiazole-5-carboxylic acid scaffold. It can be readily converted into esters and amides, allowing for the introduction of a wide range of functional groups.

Esterification Reactions for Carboxylate Formation

Esterification of the 5-carboxylic acid can be accomplished through standard methods, such as Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, like sulfuric acid or hydrochloric acid. For related 2-amino-4-methylthiazole-5-carboxylic acid, the synthesis of its ethyl ester has been reported, which serves as a versatile intermediate for further modifications. researchgate.net The formation of methyl esters of similar compounds has also been documented. chemdad.com

Amide Coupling Reactions with Diverse Amines

The formation of an amide bond at the 5-carboxylic acid position is a widely employed transformation. This is typically achieved by activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common coupling reagents used for this purpose include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), dicyclohexylcarbodiimide (B1669883) (DCC), and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). nih.govfishersci.co.uk Often, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are used to improve the efficiency of the reaction and suppress side reactions. nih.gov

For instance, the coupling of a Boc-protected 2-aminothiazole-5-carboxylic acid with various anilines has been successfully demonstrated using EDC and HOBt. semanticscholar.org This approach allows for the synthesis of a diverse library of amide derivatives.

Table 3: Amide Coupling Reactions of 2-Aminothiazole-5-carboxylic Acid Derivatives

AmineCoupling ReagentsSolventProductReference
AnilineEDC, HOBtDMF2-amino-4-butyl-N-phenylthiazole-5-carboxamide semanticscholar.org
BenzylamineHATU, DIPEADMF2-amino-N-benzyl-4-butylthiazole-5-carboxamide nih.gov
PiperidineBOP, TriethylamineDCM(2-amino-4-butylthiazol-5-yl)(piperidin-1-yl)methanone nih.gov

Reduction and Other Carboxyl Group Transformations

The carboxylic acid at the C-5 position is a versatile functional handle for various chemical transformations. These reactions allow for the introduction of new functional groups and the extension of the molecule's core structure.

Reduction: The reduction of the carboxylic acid group to a primary alcohol, yielding (2-amino-4-butylthiazol-5-yl)methanol, is a key transformation. While specific literature on the reduction of this compound is not prevalent, standard laboratory procedures can be applied. Powerful reducing agents are typically required for this conversion. idc-online.com

Lithium Aluminum Hydride (LiAlH₄): This is a potent, non-selective reducing agent capable of reducing carboxylic acids to alcohols. idc-online.com However, its high reactivity necessitates careful reaction control and protection of the reactive amino group (e.g., via acylation) to prevent side reactions.

Borane (BH₃): Borane complexes, such as BH₃·THF, are also effective for reducing carboxylic acids and are generally more selective than LiAlH₄, often not requiring the protection of amine functionalities. idc-online.com

Other Transformations: Beyond reduction, the carboxyl group can be readily converted into other functionalities, most notably esters and amides. These transformations are fundamental in medicinal chemistry for modifying a compound's physicochemical properties.

Esterification: Standard acid-catalyzed esterification (Fischer esterification) with an alcohol (e.g., methanol, ethanol) can convert the carboxylic acid into its corresponding ester. This reaction is typically performed under reflux with a catalytic amount of a strong acid like sulfuric acid.

Amide Formation: The carboxylic acid can be coupled with various amines to form amides. This usually requires activating the carboxylic acid first. Common methods include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, or by using peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). mdpi.comnih.gov The synthesis of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives has been reported as a strategy in the development of potential anti-tumor agents. nih.govnih.gov

The following table summarizes key transformations of the carboxyl group:

TransformationReagent(s)Product Functional Group
ReductionLithium Aluminum Hydride (LiAlH₄) or Borane (BH₃)Primary Alcohol (-CH₂OH)
EsterificationAlcohol (R-OH), Acid Catalyst (e.g., H₂SO₄)Ester (-COOR)
Amide FormationAmine (R-NH₂), Coupling Agent (e.g., EDCI) or conversion to Acyl Chloride (SOCl₂)Amide (-CONHR)

Reactivity and Derivatization at the Thiazole Ring

The thiazole nucleus, substituted with a strongly activating amino group and a deactivating carboxyl group, exhibits distinct reactivity patterns, particularly in electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns on the Thiazole Nucleus

The regioselectivity of electrophilic aromatic substitution on the this compound ring is governed by the combined electronic effects of its substituents.

2-Amino Group: This is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the ring system. It strongly directs incoming electrophiles to the C-5 position. pharmaguideline.com

4-Butyl Group: This alkyl group is a weak activating group through an inductive effect.

5-Carboxylic Acid Group: This is a deactivating group, withdrawing electron density from the ring and making electrophilic substitution more difficult.

In 2-aminothiazole systems, the C-5 position is the most electron-rich and therefore the most susceptible to electrophilic attack. pharmaguideline.com However, in the title compound, this position is already substituted. Consequently, direct electrophilic substitution on the ring is sterically hindered and electronically disfavored. Electrophilic attack would most likely occur under harsh conditions and could potentially lead to substitution with concomitant loss of the carboxylic acid group (electrophilic decarboxylation). Reactions such as halogenation or nitration, if forced, would be predicted to target the C-5 position. For instance, azo coupling, an electrophilic substitution reaction, has been shown to occur at the C-5 position of other 2-aminothiazole derivatives. mdpi.com

Introduction of Additional Functionalities at the 4- and 5-Positions

The existing substituents at the C-4 and C-5 positions can serve as synthetic handles to introduce further chemical diversity.

Functionalization at the 5-Position: The carboxylic acid is the primary site for derivatization at this position. As detailed in section 3.2.3, it can be transformed into a variety of other functional groups. The reduction of the acid to a primary alcohol, for example, opens up further chemical possibilities. The resulting (2-amino-4-butylthiazol-5-yl)methanol can be oxidized to the corresponding aldehyde or converted into a leaving group (e.g., a tosylate or halide) for subsequent nucleophilic substitution reactions, allowing for the introduction of groups like azides, cyanides, or thiols.

Functionalization at the 4-Position: Direct functionalization of the n-butyl group is more challenging due to the relative inertness of C-H bonds. However, theoretical pathways could involve free-radical reactions. For example, radical halogenation (e.g., using N-bromosuccinimide with a radical initiator) could potentially introduce a halogen at the carbon atom alpha to the thiazole ring. This newly introduced halide could then be displaced by nucleophiles to introduce other functionalities. It should be noted that such reactions may suffer from a lack of selectivity and could potentially compromise the stability of the thiazole ring.

The following table outlines potential strategies for introducing new functionalities:

PositionStarting GroupReaction TypeIntermediate/Product Functional Group
C-5Carboxylic AcidReductionPrimary Alcohol
C-5Primary AlcoholOxidationAldehyde
C-5Primary AlcoholSubstitution (via Tosylate/Halide)Alkyl Halide, Azide, Cyanide, etc.
C-4Butyl GroupRadical Halogenation (Theoretical)Halogenated Alkyl Chain

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be assembled.

The ¹H NMR spectrum of 2-Amino-4-butylthiazole-5-carboxylic acid is expected to display distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of these signals provide direct evidence of the structure.

The butyl group attached at the C4 position of the thiazole (B1198619) ring would present a characteristic set of signals:

A triplet signal for the terminal methyl (-CH₃) protons, integrating to 3H.

Two distinct multiplet signals for the two internal methylene (B1212753) (-CH₂-) groups, each integrating to 2H.

A triplet signal for the methylene (-CH₂) protons adjacent to the thiazole ring, integrating to 2H, which would be shifted further downfield due to the electronic influence of the heterocyclic ring.

The amino group (-NH₂) at the C2 position would typically appear as a broad singlet, integrating to 2H. The chemical shift of this peak can be variable and is sensitive to solvent, concentration, and temperature. The carboxylic acid proton (-COOH) is also expected to produce a very broad singlet at a significantly downfield chemical shift (typically >10 ppm), and its signal may be unobserved due to rapid chemical exchange with residual water or deuterated solvent.

Table 1: Predicted ¹H NMR Data for this compound

Functional GroupPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Butyl -CH₃~0.9Triplet (t)3H
Butyl -CH₂-~1.4Multiplet (m)2H
Butyl -CH₂-~1.7Multiplet (m)2H
Thiazole-CH₂-~2.8Triplet (t)2H
Amino -NH₂5.0 - 7.0 (broad)Singlet (s)2H
Carboxyl -COOH>10 (very broad)Singlet (s)1H

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, eight unique carbon signals are anticipated.

The four carbons of the butyl chain are expected in the aliphatic region of the spectrum (~13-35 ppm). The thiazole ring carbons would resonate at lower field, with their specific chemical shifts influenced by the attached functional groups. Based on data from analogous 2-aminothiazole (B372263) structures, the C2 carbon, bonded to the amino group, is expected to be significantly downfield (~165-170 ppm). rsc.org The C4 and C5 carbons, substituted with the butyl and carboxylic acid groups respectively, would also have characteristic shifts. The carbon of the carboxylic acid group (-COOH) is predicted to appear at the lowest field, typically in the range of 160-180 ppm. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Butyl -C H₃~14
Butyl -C H₂-~22
Butyl -C H₂-~30
Thiazole-C H₂-~32
Thiazole C 5-COOH~115
Thiazole C 4-Butyl~150
C OOH~165
Thiazole C 2-NH₂~168

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. It would be used to confirm the connectivity within the butyl chain by showing correlations between adjacent methylene and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the predicted proton signals in Table 1 to their corresponding carbon signals in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for piecing together the molecular fragments. Key expected correlations for this compound would include a correlation from the protons of the methylene group adjacent to the ring to the C4 and C5 carbons of the thiazole, confirming the attachment point of the butyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 5 ppm). This precision allows for the determination of a compound's elemental composition. For this compound, the molecular formula is C₈H₁₂N₂O₂S. HRMS would be used to confirm this composition by providing an experimental mass that matches the calculated theoretical mass. algimed.comrsc.org

The theoretical monoisotopic mass is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). researchgate.net An experimentally determined mass that matches this theoretical value to three or four decimal places provides unambiguous confirmation of the molecular formula.

Table 3: HRMS Data for this compound

ParameterValue
Molecular FormulaC₈H₁₂N₂O₂S
Theoretical Monoisotopic Mass200.0620 u

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying components of a mixture. However, direct analysis of this compound by GC-MS is challenging due to its high polarity and low volatility, which are conferred by the amino and carboxylic acid functional groups. sigmaaldrich.com

To make the compound suitable for GC analysis, a chemical derivatization step is necessary. This process converts the polar functional groups into less polar, more volatile ones. nih.gov Common derivatization methods for compounds containing both amino and carboxylic acid groups include:

Silylation: Reacting the molecule with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to replace the acidic protons on the -NH₂ and -COOH groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.comnorthwestern.edu

Esterification and Acylation: A two-step process where the carboxylic acid is first converted to an ester (e.g., a methyl or ethyl ester), followed by acylation of the amino group. nih.gov

Once derivatized, the resulting volatile compound can be injected into the GC-MS system. The gas chromatograph separates the derivative from any impurities, and the mass spectrometer provides a mass spectrum of the derivative. This spectrum can be used to confirm the identity of the compound (based on the molecular ion of the derivative) and to assess its purity.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups within a molecule. For this compound, the IR spectrum provides a distinct fingerprint based on the vibrational frequencies of its bonds.

The presence of the carboxylic acid group is confirmed by two prominent features. A very broad absorption band, typically appearing in the 2500-3300 cm⁻¹ range, is characteristic of the O-H stretching vibration, with the broadening resulting from extensive intermolecular hydrogen bonding. libretexts.org Additionally, a strong, sharp absorption peak between 1710 and 1760 cm⁻¹ corresponds to the C=O (carbonyl) stretch. libretexts.org The primary amine (-NH₂) group is identified by N-H stretching vibrations, which usually appear in the 3300-3500 cm⁻¹ region. universalprint.org

The thiazole ring itself contributes to the spectrum with characteristic absorptions. The C=N stretching vibration is typically observed in the 1612–1617 cm⁻¹ range, while C=C stretching appears around 1540–1568 cm⁻¹. nih.gov The C-S bond within the ring structure can also be identified by its vibration, often found between 845 and 862 cm⁻¹. nih.gov The butyl substituent is evidenced by C-H stretching vibrations just below 3000 cm⁻¹ (typically 2928–2974 cm⁻¹) and C-H bending vibrations. nih.gov

Table 1: Interactive Data of Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeCharacteristic Absorption Range (cm⁻¹)
Carboxylic Acid (-COOH)O-H stretch2500-3300 (Very Broad)
Amino (-NH₂)N-H stretch3300-3500
Alkyl (Butyl group)C-H stretch2928-2974
Carboxylic Acid (-COOH)C=O stretch1710-1760 (Strong)
Thiazole RingC=N stretch1612-1617
Thiazole RingC=C stretch1540-1568
Thiazole RingC-S stretch845-862

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Analysis of related 2-aminothiazole structures reveals that the thiazole ring is typically planar. nih.gov The crystal structure of the title compound would be significantly influenced by intermolecular hydrogen bonding. The amino and carboxylic acid groups are potent hydrogen bond donors and acceptors, leading to the formation of supramolecular structures. nih.govresearchgate.net It is highly probable that the molecules would form inversion dimers through strong O-H···O hydrogen bonds between their carboxylic acid moieties. researchgate.net These dimers could be further interconnected by N-H···N hydrogen bonds, linking the amino group of one molecule to the thiazole nitrogen of an adjacent molecule, creating extensive networks in the crystal lattice. nih.govnih.gov The conformation of the flexible butyl chain would also be determined, showing how it packs within the crystal.

Table 2: Interactive Data of Hypothetical Crystallographic Parameters for this compound

ParameterExpected Value/Feature
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c)
Key Bond Lengths (Å)C-S, C=N, C-C, C=O, C-O, N-H
Key Bond Angles (°)Angles within the thiazole ring and substituents
Dihedral Angles (°)Torsion angle between the thiazole ring and COOH group
Hydrogen Bonding InteractionsO-H···O (dimers), N-H···N, N-H···O

Note: This table represents expected features based on similar structures; actual values must be determined experimentally.

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are vital for separating, identifying, and quantifying this compound, ensuring its purity and monitoring its synthesis.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the preferred method for the purity assessment and quantitative analysis of this compound due to its high resolution and sensitivity. A reversed-phase HPLC method is typically employed for this type of polar molecule.

The separation is commonly achieved using a C18 stationary phase column. The mobile phase would likely consist of a mixture of an aqueous solution (often buffered or acidified with formic acid or orthophosphoric acid to ensure good peak shape) and an organic modifier like acetonitrile (B52724) or methanol. d-nb.infosielc.com Elution can be performed in either isocratic (constant mobile phase composition) or gradient (varying composition) mode to achieve optimal separation from impurities or other components. Detection is typically carried out using a UV detector, as the thiazole ring provides strong chromophores that absorb UV light at specific wavelengths, such as 272 nm. d-nb.info For quantitative analysis, a calibration curve is generated using standards of known concentration to relate peak area to the amount of the compound.

Table 3: Interactive Data of Typical HPLC Parameters for Analysis

ParameterCondition
ColumnReversed-Phase C18 (e.g., 5 µm, 4.6 x 150 mm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile
Elution ModeGradient or Isocratic
Flow Rate1.0 mL/min
DetectionUV at ~272 nm
TemperatureAmbient or controlled (e.g., 25 °C)

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple and rapid technique used extensively to monitor the progress of the synthesis of this compound. nih.govorientjchem.org By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel), the separation of reactants, intermediates, and the final product can be observed.

A suitable mobile phase, or eluent, is chosen to achieve clear separation. For a compound with the polarity of this compound, a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) is often effective. universalprint.org As the reaction proceeds, TLC analysis will show the consumption of the starting materials (disappearance of their corresponding spots) and the formation of the product (appearance of a new spot with a distinct Retention Factor, Rf). The spots can be visualized under UV light (254 nm) or by staining with an appropriate agent.

Table 4: Interactive Data of an Example TLC System for Reaction Monitoring

ParameterDescription
Stationary PhaseSilica Gel 60 F₂₅₄
Mobile PhaseHexane:Ethyl Acetate (e.g., 7:3 v/v)
VisualizationUV Lamp (254 nm)
Rf ValueDependent on the exact solvent system

Computational and Theoretical Investigations of 2 Amino 4 Butylthiazole 5 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of thiazole (B1198619) derivatives. These calculations provide insights into the molecule's stability and chemical behavior.

The electronic structure of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For thiazole derivatives, DFT calculations have been used to determine these parameters. For instance, studies on 2-amino-5-arylazothiazole derivatives have shown how different substituents affect the electronic properties. mdpi.com These calculations help in understanding the charge distribution and identifying the most reactive sites within the molecule.

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the chemical reactivity and site selectivity of the molecule. These descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I-A)/2).

Chemical Softness (S): The reciprocal of hardness (S = 1/2η).

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = χ²/2η).

These theoretical calculations provide a framework for predicting how 2-Amino-4-butylthiazole-5-carboxylic acid might behave in chemical reactions and biological systems.

Table 1: Hypothetical Global Reactivity Descriptors for this compound Based on DFT Calculations

Parameter Symbol Formula Significance
HOMO Energy EHOMO - Electron-donating ability
LUMO Energy ELUMO - Electron-accepting ability
Energy Gap ΔE ELUMO - EHOMO Chemical stability and reactivity
Electronegativity χ -(EHOMO+ELUMO)/2 Electron-attracting tendency
Chemical Hardness η (ELUMO-EHOMO)/2 Resistance to charge transfer

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are essential computational techniques used to predict how a ligand, such as this compound, might bind to a biological target, typically a protein or enzyme. nih.gov These simulations are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a wide range of conformations of the ligand within the active site of the protein and scoring them based on their binding affinity. This allows for the identification of the most likely binding mode.

For thiazole derivatives, docking studies have been successfully employed to investigate their interactions with various targets, including enzymes like VEGFR-2, oxidoreductases, and tubulin. cu.edu.egresearchgate.netnih.gov These studies reveal key intermolecular interactions that stabilize the ligand-receptor complex, which commonly include:

Hydrogen Bonds: The 2-amino group and the 5-carboxylic acid group of the thiazole ring are prime candidates for forming hydrogen bonds with amino acid residues in the protein's active site.

Hydrophobic Interactions: The butyl group at the 4-position can engage in van der Waals and hydrophobic interactions with nonpolar residues.

Pi-Interactions: The aromatic thiazole ring can participate in π-π stacking or π-alkyl interactions with aromatic or aliphatic amino acid side chains.

For example, docking studies of thiazole-based inhibitors in the VEGFR-2 active site have shown specific hydrogen bonding patterns and hydrophobic interactions that are critical for their inhibitory activity. cu.edu.eg Similarly, simulations with oxidoreductase enzymes have highlighted the role of van der Waals forces and hydrogen bonds in the binding of 2-aminothiazole (B372263) derivatives. researchgate.net

Table 2: Common Intermolecular Interactions for Thiazole Derivatives in Protein Active Sites

Interaction Type Ligand Moiety Involved Key Amino Acid Residues
Hydrogen Bond (Donor) 2-Amino group (-NH2) Asp, Glu, Ser
Hydrogen Bond (Acceptor) Carboxylic acid (-COOH), Ring N Lys, Arg, His
Hydrophobic Interaction Butyl group, Thiazole ring Ala, Val, Leu, Ile, Phe

A molecule's biological activity is highly dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformations of a molecule and determining their relative energies. The collection of all possible conformations and their corresponding energies forms the potential energy landscape.

For a flexible molecule like this compound, with its rotatable butyl and carboxylic acid groups, multiple low-energy conformations can exist. Computational methods can be used to explore this conformational space and identify the most stable structures. mdpi.com The bioactive conformation—the specific shape the molecule adopts when it binds to its target—is often one of these low-energy conformers. Understanding the energy landscape helps in designing molecules that are pre-organized to adopt the bioactive conformation, potentially leading to higher binding affinity and potency.

Structure-Based Design Principles for Thiazole-Containing Molecules

Structure-based drug design utilizes the three-dimensional structural information of the biological target to design effective inhibitors. For thiazole-containing molecules, several design principles have emerged from computational and experimental studies: nih.gov

Scaffold Hopping and Bioisosteric Replacement: The thiazole ring itself is a valuable scaffold in medicinal chemistry. nih.gov Its structure can be modified, or it can be used to replace other heterocyclic systems to improve pharmacokinetic properties while maintaining or enhancing biological activity.

Substitution Pattern: The biological activity of thiazole derivatives is highly sensitive to the nature and position of substituents on the ring. mdpi.com

The 2-position often bears an amino or substituted amino group, which frequently acts as a crucial hydrogen bond donor. mdpi.com

The 4-position can be modified with various alkyl or aryl groups to modulate hydrophobic interactions and tune selectivity.

The 5-position often accommodates a carboxylic acid or carboxamide group, which can form key interactions with the target protein. mdpi.comnih.gov

Target-Specific Optimization: Based on the topology of the target's active site revealed by X-ray crystallography and docking studies, substituents can be rationally designed to maximize favorable interactions and minimize steric clashes. This approach has been used to develop potent inhibitors for various targets. mdpi.com

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can accurately predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. mdpi.com These theoretical predictions serve as a powerful tool for structural elucidation and confirmation.

When a new thiazole derivative is synthesized, its structure is typically confirmed by experimental techniques like 1H-NMR, 13C-NMR, and FT-IR spectroscopy. nih.govcu.edu.eg By performing quantum chemical calculations on the proposed structure, a theoretical spectrum can be generated. Comparing the predicted spectrum with the experimental one provides strong evidence for the correctness of the assigned structure. For example, theoretical calculations of the vibrational spectra for 2-amino-4-methylthiazole (B167648) have been compared with experimental data from FT-IR spectroscopy to identify and characterize its stable tautomeric forms and photochemical products. mdpi.com Discrepancies between the calculated and observed spectra can indicate an incorrect structural assignment or the presence of unexpected conformational or electronic effects.

Table 3: Comparison of Typical Experimental and Calculated Spectroscopic Data for Thiazole Derivatives

Spectroscopy Feature Typical Experimental Range Computational Method
1H-NMR Thiazole ring proton (H5) 7.5 - 8.6 ppm GIAO DFT
1H-NMR Amino protons (-NH2) 8.0 - 10.8 ppm (broad) GIAO DFT
13C-NMR Thiazole ring carbons 110 - 170 ppm GIAO DFT
13C-NMR Carboxylic acid carbon (-COOH) 160 - 185 ppm GIAO DFT
FT-IR N-H stretching (amino) 3100 - 3400 cm-1 DFT (B3LYP)

Academic Research Applications and Mechanistic Studies of 2 Amino 4 Butylthiazole 5 Carboxylic Acid Analogues

Role as Intermediates in the Synthesis of Complex Organic Molecules

The 2-aminothiazole-5-carboxylate scaffold is a privileged structure in organic synthesis, serving as a versatile foundation for the construction of more complex molecular architectures. Its utility stems from the presence of multiple reactive sites that allow for systematic chemical modifications.

The 2-aminothiazole (B372263) core is a fundamental building block for a wide array of heterocyclic compounds. mdpi.com Its derivatives are frequently employed in combinatorial chemistry to generate libraries of molecules for high-throughput screening. nih.gov Synthetic strategies often involve reactions at the C2-amino group, the C5-carboxylic acid moiety, and the thiazole (B1198619) ring itself. For instance, the amino group can be acylated or reacted with various electrophiles, while the carboxylic acid can be converted into amides or esters, introducing diverse substituents. nih.gov

One common synthetic route is the Hantzsch thiazole synthesis, which allows for the creation of 2-aminothiazole derivatives with a wide range of substitutions at the 2-, 4-, and 5-positions. researchgate.net This synthetic flexibility has enabled the development of compounds with varied biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.com For example, 2-amino-thiazole-5-carboxylic acid phenylamides have been synthesized as part of efforts to develop potent anti-proliferative agents. mdpi.comnih.gov

The structural motif of 2-aminothiazole is present in several natural products. More significantly, its synthetic analogues serve as valuable tools for creating simplified, more accessible versions of complex natural molecules. A notable example is in the development of anti-tuberculosis agents. The naturally occurring antibiotic Thiolactomycin (TLM) inhibits β-ketoacyl-ACP synthase (FAS-II) condensing enzymes, which are crucial for mycolic acid biosynthesis in Mycobacterium tuberculosis. plos.org However, TLM's chemical scaffold possesses a chiral center that complicates its synthesis and optimization. plos.org

To overcome this, researchers have modified the TLM scaffold to the more synthetically tractable 2-aminothiazole-4-carboxylate core. plos.orgnih.gov This approach aims to generate compounds that mimic TLM's mode of action while being easier to produce and derivatize, identifying the 2-aminothiazole-4-carboxylate scaffold as a promising template for a new class of anti-tubercular agents. plos.orgnih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Target Level

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For analogues of 2-amino-4-butylthiazole-5-carboxylic acid, these studies have provided deep insights into their interactions with various biological targets.

Table 1: Inhibitory Activity of 2-Aminothiazole-4-Carboxylate Derivatives

Carbonic Anhydrase: Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications, particularly in treating glaucoma. nih.govresearchgate.net Thiazole derivatives have been investigated as inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II. researchgate.netnih.gov Studies have shown that certain 2-aminothiazole derivatives can exhibit potent inhibition. For instance, 2-amino-4-(4-chlorophenyl)thiazole demonstrated strong inhibition against hCA I with a Ki of 0.008 µM, while 2-amino-4-(4-bromophenyl)thiazole (B182969) was the best inhibitor against hCA II with a Ki of 0.124 µM. nih.gov These findings highlight the potential of the 2-aminothiazole scaffold in designing selective CA inhibitors. researchgate.netnih.gov

P-glycoprotein (P-gp) ATPase: P-glycoprotein is an ATP-binding cassette (ABC) transporter that contributes to multidrug resistance (MDR) in cancer by actively effluxing a wide range of chemotherapy drugs. nih.gov The ATPase activity of P-gp is essential for this function, and modulating it is a key strategy to overcome MDR. nih.gov A series of (S)-amino acid-derived thiazole analogues were synthesized to probe their interaction with P-gp. nih.gov

Initial SAR studies began with a lead compound, a (S)-valine thiazole derivative, which was a stimulator of P-gp ATPase activity, indicating it is a substrate for the transporter. nih.gov Through systematic structural modifications, researchers successfully transformed this stimulator into potent P-gp ATPase inhibitors. A key finding was that replacing a 2-aminobenzophenone (B122507) moiety with a cyclohexyl group contributed significantly to the inhibitory activity. nih.gov Further optimization led to the identification of 4,4-difluorocyclohexyl analogues that were potent inhibitors of P-gp, with IC50 values for inhibiting photolabeling by [¹²⁵I]-IAAP as low as 0.1 µM. nih.gov These compounds were also shown to reverse paclitaxel (B517696) resistance in cells overexpressing P-gp. nih.gov

Table 2: Modulation of P-gp ATPase Activity by Thiazole Analogues

The study of derivatized thiazoles has helped to clarify their impact on specific molecular pathways.

Mycolic Acid Biosynthesis: By targeting β-ketoacyl-ACP synthases like mtFabH, 2-aminothiazole-4-carboxylate derivatives directly interfere with the Fatty Acid Synthase-II (FAS-II) pathway. plos.org This pathway is essential for the biosynthesis of mycolic acids, which are unique and critical components of the cell wall of Mycobacterium tuberculosis. plos.org Inhibition of this pathway disrupts the integrity of the cell wall, leading to bacterial death, making it a validated target for anti-tubercular drugs.

Drug Efflux and Multidrug Resistance: The modulation of P-glycoprotein ATPase activity by thiazole analogues directly impacts the ATP-dependent drug efflux pathway. nih.gov By inhibiting the catalytic activity of P-gp, these compounds prevent the removal of cytotoxic drugs from cancer cells. nih.gov This restores the intracellular concentration of chemotherapeutic agents like paclitaxel to effective levels, thereby reversing the multidrug resistance phenotype. nih.gov

Aqueous Humor Secretion: The inhibition of carbonic anhydrase isoenzymes in the ciliary processes of the eye by thiazole-based compounds affects the formation of aqueous humor. nih.govnih.gov CA II and CA IV are known to play a significant role in this process. nih.gov By inhibiting these enzymes, the compounds reduce the secretion of bicarbonate ions, which in turn is thought to reduce fluid transport and lower intraocular pressure, a key mechanism in the management of glaucoma. nih.goviu.edu

Design and Synthesis of Peptidomimetic Constructs Incorporating Thiazole Moieties

The incorporation of thiazole moieties, including analogues of this compound, into peptide structures is a key strategy in medicinal chemistry for developing peptidomimetics with enhanced therapeutic properties. The design of these constructs hinges on the unique structural and electronic features of the thiazole ring, while their synthesis employs a range of both solution-phase and solid-phase chemical methods.

Design Principles

The thiazole ring is a five-membered aromatic heterocycle that serves as a versatile structural template in peptidomimetic design. researchgate.netuq.edu.auuq.edu.au Its integration is primarily driven by its function as a bioisostere of the peptide bond. This substitution offers several design advantages by altering the physicochemical properties of the parent peptide. nih.govnih.gov

Key design rationales include:

Conformational Rigidity : Unlike the flexible amide bond it often replaces, the planar and aromatic nature of the thiazole ring introduces significant conformational constraints. nih.gov This rigidity can lock the peptide backbone into a specific, biologically active conformation, which is crucial for enhancing binding affinity to target receptors or enzymes. researchgate.netuq.edu.auuq.edu.au

Metabolic Stability : Peptides are often susceptible to rapid degradation by proteases in vivo. The thiazole ring is not recognized by these enzymes, thus its inclusion as an amide bond mimic enhances the metabolic stability and prolongs the biological half-life of the peptidomimetic. nih.gov

Structural Scaffolding : The thiazole core can act as a scaffold to orient amino acid side chains in a defined three-dimensional space, mimicking secondary structures like β-turns. rsc.orgresearchgate.net This is critical for modulating protein-protein interactions (PPIs), which are often mediated by such structural motifs. rsc.org

Pharmacophore Element : The thiazole ring itself can act as a key pharmacophore. rsc.org The nitrogen atom is a hydrogen bond acceptor, while the sulfur atom possesses lone pair electrons in extended orbitals, allowing for unique interactions with biological targets that are not possible with a standard peptide backbone. researchgate.netuq.edu.auuq.edu.au

Table 1: Key Design Principles of Thiazole Peptidomimetics
Design RationaleDescriptionIntended Outcome
Conformational Constraint The planar, aromatic thiazole ring replaces flexible amide bonds, restricting the rotational freedom of the peptide backbone. nih.govPre-organization for receptor binding, increased affinity and selectivity.
Enzymatic Stability The thiazole heterocycle is resistant to cleavage by proteases and peptidases. nih.govImproved bioavailability and longer duration of action in vivo.
Secondary Structure Mimicry The thiazole core is used as a template to enforce specific secondary structures, such as β-turns. rsc.orgEffective modulation of protein-protein interactions.
Pharmacophore Contribution The ring's heteroatoms (N and S) offer unique hydrogen bonding and electronic interaction capabilities. researchgate.netuq.edu.auuq.edu.auNovel or enhanced interactions with the biological target.

Synthesis of Thiazole-Containing Peptidomimetics

The synthesis of these complex molecules can be broadly categorized into solution-phase and solid-phase methodologies. Each approach offers distinct advantages depending on the target structure and the need for library generation.

Solution-Phase Synthesis

Solution-phase synthesis is often employed for the preparation of specific target compounds and for optimizing reaction conditions. A foundational method for creating the thiazole ring is the Hantzsch thiazole synthesis. uq.edu.au A common pathway involves starting from N-protected amino acids, which are first converted to their corresponding amides and subsequently to thioamides. acs.orgnih.gov

A typical sequence for synthesizing an (S)-amino acid-derived thiazole involves:

Thioamide Formation : The carboxamide of an N-protected amino acid is treated with a thionating agent, such as Lawesson's reagent, to yield the corresponding thioamide. acs.orgnih.gov

Cyclocondensation : The thioamide is then reacted with an α-halocarbonyl compound (e.g., ethyl bromopyruvate) in a cyclocondensation reaction to form the thiazole ring. nih.gov

Peptide Coupling : Once the thiazole amino acid core is formed, standard peptide coupling reagents like HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole), in the presence of a base such as DIEA (N,N-Diisopropylethylamine), are used to elongate the peptide chain by forming amide bonds with other amino acids or functional groups. acs.orgnih.gov

Solid-Phase Synthesis

Solid-phase peptide synthesis (SPPS) is a powerful tool for the construction of libraries of peptidomimetic molecules for structure-activity relationship (SAR) studies. researchgate.net This approach allows for the efficient and systematic assembly of diverse structures.

A representative solid-phase synthesis strategy involves:

Resin Functionalization : The synthesis begins with a solid support, such as Merrifield resin (chloromethyl polystyrene resin), which is functionalized with a suitable linker. rsc.orgresearchgate.net

On-Resin Thiazole Formation : The key thiazole intermediate, such as a 4-aminothiazole-5-carboxylic acid derivative, is constructed directly on the resin. rsc.org This is often achieved through the cyclization of a resin-bound intermediate with an α-bromo ketone. rsc.org

Peptide Elongation : With the thiazole core anchored to the solid support, peptide chains can be elongated from the functional groups on the thiazole ring (e.g., the C4-amino and C5-carboxyl groups) using standard Fmoc-based SPPS chemistry. rsc.orgresearchgate.net

Cleavage : After the desired sequence is assembled, the final peptidomimetic is cleaved from the resin, typically using an acid like trifluoroacetic acid (TFA). nih.gov

Table 2: Comparison of Synthesis Strategies for Thiazole Peptidomimetics
FeatureSolution-Phase SynthesisSolid-Phase Synthesis
Primary Application Scale-up production of a single target compound; reaction optimization.Rapid generation of compound libraries for screening and SAR studies. researchgate.net
Key Ring Formation Often utilizes the Hantzsch synthesis from thioamides and α-halocarbonyls in solution. uq.edu.auThiazole core is constructed while attached to a solid support resin. rsc.org
Purification Requires purification (e.g., chromatography, crystallization) after each step.Intermediates are purified by simple filtration and washing of the resin. researchgate.net
Throughput Lower throughput, more labor-intensive per compound.High throughput, amenable to automation.
Example Reagents Lawesson's reagent, HCTU, HOBt, DIEA. acs.orgnih.govMerrifield resin, Fmoc-protected amino acids, TFA for cleavage. rsc.orgnih.gov

Future Directions and Emerging Research Avenues

Development of Green Chemistry Approaches for Thiazole (B1198619) Synthesis

The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of thiazole derivatives, including 2-Amino-4-butylthiazole-5-carboxylic acid, is a key area for innovation. nih.govresearcher.life Traditional synthesis methods often rely on hazardous reagents and generate significant waste, prompting the development of greener alternatives. researchgate.net Future research will likely focus on environmentally benign synthetic routes that are both efficient and scalable. bepls.com

Key green chemistry techniques that could be applied to the synthesis of this compound include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. ijarsct.co.in

Ultrasonic-Mediated Synthesis: The use of ultrasound offers another energy-efficient method to drive chemical reactions. nih.govbepls.com

Green Solvents: Replacing conventional volatile organic compounds with greener alternatives like water or polyethylene (B3416737) glycol (PEG) can significantly reduce environmental impact. bepls.com

Multi-component, One-Pot Reactions: These reactions improve efficiency by combining multiple synthetic steps without isolating intermediates, thus saving time, energy, and resources. bepls.com

Reusable Catalysts: The development of recyclable catalysts, such as silica-supported tungstosilisic acid, presents an eco-friendly option for thiazole synthesis. bepls.comijarsct.co.in

Green Chemistry TechniquePotential Advantages for Synthesis
Microwave IrradiationReduced reaction times, higher yields, lower energy consumption. nih.govresearchgate.net
Ultrasound SynthesisEnhanced reaction rates, improved energy efficiency. nih.gov
Green Solvents (e.g., water, PEG-400)Reduced environmental pollution, safer reaction conditions. bepls.com
One-Pot Multi-component ReactionsIncreased efficiency, reduced waste, simplified procedures. bepls.com
Reusable Heterogeneous CatalystsMinimized catalyst waste, cost-effective, environmentally friendly. bepls.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Future applications of AI and ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build QSAR models to predict the biological activity of derivatives based on their chemical structure. nih.gov This allows for the virtual screening of large libraries of compounds to identify promising candidates.

De Novo Drug Design: Deep learning models can generate entirely new molecular structures with desired properties, potentially leading to novel analogs of this compound that are optimized for specific biological targets. acm.orgxjtlu.edu.cn

ADME-Toxicity Prediction: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME-T) properties of compounds early in the design phase, reducing the likelihood of late-stage failures. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: These simulations provide insights into how a ligand interacts with its target protein, helping to understand its mechanism of action and guide further optimization. primescholars.com

AI/ML ApplicationRole in Compound Design and Optimization
QSAR ModelingPredicts biological activity to prioritize synthesis of potent derivatives. nih.gov
Deep Learning for De Novo DesignGenerates novel thiazole structures with optimized, multi-parameter properties. acm.orgnih.gov
In Silico ADME-Toxicity PredictionAssesses drug-like properties to filter out candidates with poor pharmacokinetics. researchgate.net
Molecular Dynamics SimulationsElucidates binding modes and conformational changes at the target site. primescholars.com

Exploration of Novel Reaction Pathways and Catalytic Systems for Derivatization

The functionalization of the this compound scaffold is crucial for exploring its structure-activity relationship. Future research will focus on discovering novel reaction pathways and developing advanced catalytic systems to create a diverse range of derivatives.

Promising areas of exploration include:

Multi-functional Nanocatalysts: The design of catalysts that incorporate both Lewis and Brønsted acid sites, such as Ni/SO3H@zeolite-Y, can facilitate efficient one-pot, multi-component reactions for creating complex thiazole-based heterocycles. nih.govrsc.org

Visible Light-Driven Photoswitches: The development of one-pot strategies using visible light can enable the synthesis of photoswitchable thiazolylazo derivatives, opening up applications in photopharmacology. acs.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and control over reaction conditions, which can be applied to the derivatization of the thiazole core.

Biocatalysis: The use of enzymes as catalysts can provide high selectivity and milder reaction conditions, aligning with the principles of green chemistry.

Advanced Analytical Methodologies for Complex Mixture Analysis

As more complex derivatives of this compound are synthesized, advanced analytical techniques will be essential for their purification, characterization, and quantification in complex biological and environmental matrices.

Future analytical approaches will likely involve:

Chromatographic Techniques: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) will remain central to the separation and quantification of thiazole derivatives. mdpi.com

Capillary Electrophoresis: Techniques like capillary zone electrophoresis (CZE) offer an alternative method for the determination of thiazole-based compounds. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) is indispensable for structural elucidation and identification of metabolites and degradation products.

Surface-Enhanced Raman Scattering (SERS): SERS provides a highly sensitive method for detecting trace amounts of thiazole compounds in complex mixtures, such as on the surface of food products. mdpi.com

Investigation of Unexplored Biological Targets and Mechanistic Hypotheses in Pre-clinical Models

The therapeutic potential of this compound and its derivatives is vast, with the thiazole ring being a key scaffold in many clinically approved drugs. nih.govnih.gov Future research will aim to identify and validate novel biological targets for this compound and to elucidate its mechanisms of action in pre-clinical settings.

Key research avenues include:

Target Identification: High-throughput screening and chemoproteomics can be used to identify previously unknown protein targets for this compound, potentially revealing new therapeutic applications. ijpsjournal.com

Anti-cancer Research: Thiazole derivatives have shown promise as inhibitors of various targets in cancer, including protein kinases and proteins involved in apoptosis like Bcl-2. researchgate.netprimescholars.comresearchgate.net Future studies could explore the efficacy of this compound derivatives against these and other cancer-related targets.

Antimicrobial Activity: Given that the thiazole ring is present in potent antibiotics, new derivatives can be synthesized and tested against a range of microbial pathogens, with molecular docking studies helping to identify potential protein targets. mdpi.comnih.gov

Enzyme Inhibition: Thiazole-based compounds have been investigated as inhibitors of various enzymes. nih.govacs.org Future work could screen derivatives of this compound against panels of enzymes to discover novel inhibitory activities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-amino-4-butylthiazole-5-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves cyclocondensation of thiourea derivatives with α-halo-ketones or esters under reflux conditions. For example, analogous thiazole syntheses (e.g., 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives) use acetic acid as a solvent with sodium acetate as a base, refluxed for 3–5 hours to optimize ring closure . Adjusting stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to thiazolone) and monitoring reaction time via TLC/HPLC can improve yield.

Q. Which analytical techniques are critical for characterizing purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substitution patterns (e.g., butyl chain integration at δ 0.8–1.6 ppm, carboxylic proton absence due to deprotonation) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% by area normalization) using C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (LC-MS) : Confirm molecular weight (e.g., [M+H]+ ion) and detect side products like uncyclized intermediates .

Q. How should researchers handle purification and storage to ensure compound stability?

  • Methodological Answer :

  • Purification : Recrystallization from DMF/acetic acid mixtures (common for thiazole derivatives) removes polar impurities . Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) resolves non-polar byproducts.
  • Storage : Store at –20°C under inert gas (N2/Ar) to prevent oxidation. Hygroscopic carboxylic acid groups necessitate desiccants .

Advanced Research Questions

Q. What strategies mitigate low yields in large-scale synthesis of this compound?

  • Methodological Answer :

  • Solvent Optimization : Replace acetic acid with propionic acid to reduce side reactions (e.g., esterification) while maintaining cyclization efficiency .
  • Catalysis : Explore microwave-assisted synthesis to reduce reaction time (e.g., 1 hour vs. 5 hours under conventional heating) .
  • Byproduct Analysis : Use LC-MS to identify and quantify intermediates (e.g., thiourea adducts), then adjust pH or temperature to suppress their formation .

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with thiazole-binding pockets (e.g., cyclooxygenase-2 (COX-2) or kinases) based on structural analogs like benzoxazole derivatives .
  • Assay Conditions : Use fluorescence polarization for binding affinity (IC50) or cell viability assays (MTT) at concentrations ≤10 µM. Include positive controls (e.g., indomethacin for COX-2) .

Q. How should contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?

  • Methodological Answer :

  • Validation Steps :

Re-examine solvent effects (e.g., DMSO vs. CDCl3 on carboxylic proton visibility) .

Compare experimental data with Density Functional Theory (DFT)-calculated chemical shifts for tautomeric forms.

Use 2D NMR (COSY, HSQC) to resolve overlapping signals from butyl chain conformers .

  • Collaborative Analysis : Cross-validate with X-ray crystallography if single crystals are obtainable (e.g., via slow evaporation from ethanol) .

Data Contradiction & Optimization

Q. What experimental frameworks address discrepancies between theoretical and observed bioactivity?

  • Methodological Answer :

  • Docking Studies : Perform molecular docking (AutoDock Vina) to assess binding poses. If activity is lower than predicted, evaluate protonation states (carboxylic group pKa ~4.5) at physiological pH .
  • Metabolite Screening : Use hepatocyte microsomes to identify rapid metabolic degradation (e.g., esterase cleavage) that reduces efficacy .

Q. How can researchers optimize solubility for in vivo studies without structural modification?

  • Methodological Answer :

  • Co-solvent Systems : Use PEG-400/water (1:1 v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility (>1 mg/mL) .
  • pH Adjustment : Prepare sodium salts (pH 7.4 buffer) for intravenous administration, ensuring stability via UV-Vis monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.